molecular formula C22H19N5O2S B2827439 2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide CAS No. 905668-78-2

2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2827439
CAS No.: 905668-78-2
M. Wt: 417.49
InChI Key: GYCYSGNSMBGLIU-UHFFFAOYSA-N
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Description

2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide is a complex organic compound that features an imidazole ring, a pyridazine ring, and a methoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.

Scientific Research Applications

2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

The development of new methods for the synthesis of imidazo [1,2- a ]pyridin-3-yl-acetic acids which allow to obtain the target products in one synthetic stage with high yields is an urgent task . Multicomponent reactions represent an effective tool for approaching this problem, the undoubted advantage of which is the possibility of obtaining a wide range of products, avoiding the complex sequence of multistage syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide typically involves multi-step reactions. One common approach is the condensation of 4-imidazol-1-ylbenzaldehyde with 3-hydrazinylpyridazine to form the intermediate 6-(4-imidazol-1-ylphenyl)pyridazin-3-yl hydrazine. This intermediate is then reacted with 2-methoxyphenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the pyridazine ring may interact with nucleic acids or proteins. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
  • N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide

Uniqueness

2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide is unique due to its combination of imidazole and pyridazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2S/c1-29-20-5-3-2-4-19(20)24-21(28)14-30-22-11-10-18(25-26-22)16-6-8-17(9-7-16)27-13-12-23-15-27/h2-13,15H,14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCYSGNSMBGLIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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